molecular formula C8H7BrO2S B8065351 Cyclopropanecarboxylic acid, 2-(5-bromo-2-thienyl)-, (1R,2R)-rel-

Cyclopropanecarboxylic acid, 2-(5-bromo-2-thienyl)-, (1R,2R)-rel-

Cat. No.: B8065351
M. Wt: 247.11 g/mol
InChI Key: RZYSPHTVUJNTOY-RFZPGFLSSA-N
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Description

Cyclopropanecarboxylic acid, 2-(5-bromo-2-thienyl)-, (1R,2R)-rel-: is a chemical compound with the molecular formula C8H7BrO2S It is a derivative of cyclopropanecarboxylic acid, featuring a bromothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropanecarboxylic acid, 2-(5-bromo-2-thienyl)-, (1R,2R)-rel- typically involves the cyclopropanation of a suitable precursor, followed by bromination. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions . The reaction conditions are generally optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Chemistry: In chemistry, Cyclopropanecarboxylic acid, 2-(5-bromo-2-thienyl)-, (1R,2R)-rel- is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe or ligand in various biochemical assays.

Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may be used in the design of new drugs targeting specific biological pathways.

Industry: In the industrial sector, Cyclopropanecarboxylic acid, 2-(5-bromo-2-thienyl)-, (1R,2R)-rel- is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics and materials science.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 2-(5-bromo-2-thienyl)-, (1R,2R)-rel- involves its interaction with specific molecular targets. The bromothiophene moiety can engage in π-π interactions with aromatic residues in proteins, while the cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • trans-2-(4-Bromothiophen-2-yl)cyclopropanecarboxylic acid
  • trans-2-(5-Chlorothiophen-2-yl)cyclopropanecarboxylic acid
  • trans-2-(5-Methylthiophen-2-yl)cyclopropanecarboxylic acid

Comparison: Compared to its analogs, Cyclopropanecarboxylic acid, 2-(5-bromo-2-thienyl)-, (1R,2R)-rel- is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which is not possible with other substituents like chlorine or methyl groups. This makes it a valuable compound for specific applications where halogen bonding is advantageous.

Properties

IUPAC Name

(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2S/c9-7-2-1-6(12-7)4-3-5(4)8(10)11/h1-2,4-5H,3H2,(H,10,11)/t4-,5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYSPHTVUJNTOY-RFZPGFLSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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